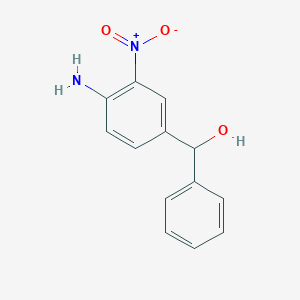

(4-Amino-3-nitrophenyl)(phenyl)methanol

Übersicht

Beschreibung

(4-Amino-3-nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a hydroxyl group attached to a methanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)(phenyl)methanol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 4-aminophenylmethanol to introduce the nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-3-nitrophenyl)(phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of (4-Amino-3-nitrophenyl)(phenyl)ketone.

Reduction: Formation of (4-Amino-3-aminophenyl)(phenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Amino-3-nitrophenyl)(phenyl)methanol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Medicine: Potential use in drug development due to its unique functional groups.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Amino-3-nitrophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Amino-3-nitrophenyl)methanol: Similar structure but lacks the phenyl group.

(4-Nitrophenyl)(phenyl)methanol: Similar structure but lacks the amino group.

(4-Amino-3-nitrophenyl)(phenyl)ketone: Similar structure but has a carbonyl group instead of a hydroxyl group.

Uniqueness

(4-Amino-3-nitrophenyl)(phenyl)methanol is unique due to the presence of both amino and nitro groups on the same phenyl ring, along with a hydroxyl group attached to a methanol moiety.

Biologische Aktivität

(4-Amino-3-nitrophenyl)(phenyl)methanol, also known as 4-amino-3-nitrophenylmethanol, is a compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 242.23 g/mol

- CAS Number : 115577-76-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown the following modes of action:

- Antimicrobial Activity : Compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting DNA synthesis.

- Cytotoxic Effects : Research indicates that related compounds can induce DNA damage, leading to cytotoxic effects in cancer cells .

Biological Activity Overview

Case Studies

- Antifungal Activity : A study demonstrated that this compound derivatives effectively inhibited the growth of Candida species by disrupting hyphal formation and membrane integrity. The mechanism involved downregulation of cellular phosphorylation, leading to necrosis in fungal cells .

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by causing oxidative stress and DNA damage. The cytotoxicity was assessed using MTT assays, revealing significant dose-dependent effects.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- DNA Damage Response : Similar compounds have been shown to interfere with the DNA repair mechanisms, leading to increased cell death in rapidly dividing cells such as cancer cells .

- Inflammatory Pathways : It may modulate cytokine production and reduce inflammation by inhibiting specific kinases involved in inflammatory responses .

Eigenschaften

IUPAC Name |

(4-amino-3-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDIHFMPEGTCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.